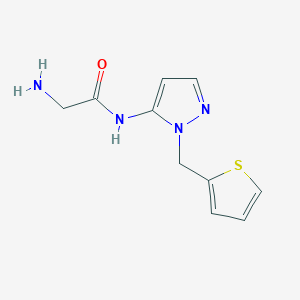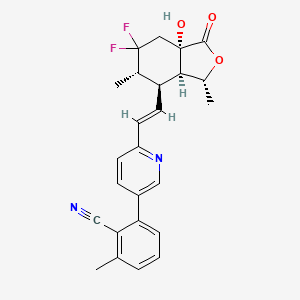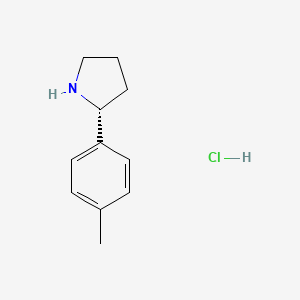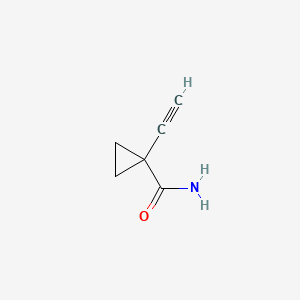![molecular formula C11H15N3S B14888624 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group with a methylthio group, often using reagents like methylthiol or dimethyl sulfide.
Attachment of the Propan-1-amine Moiety: This can be done through nucleophilic substitution reactions, where the amine group is introduced to the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The methylthio group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyridin-6-ylmethanol: Another imidazo[1,5-a]pyridine derivative with different functional groups.
Imidazo[1,2-a]pyridin-5-ylmethanol: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylthio group and propan-1-amine moiety differentiate it from other imidazo[1,5-a]pyridine derivatives, potentially leading to unique applications and activities.
Propiedades
Fórmula molecular |
C11H15N3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
1-imidazo[1,5-a]pyridin-3-yl-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C11H15N3S/c1-15-7-5-10(12)11-13-8-9-4-2-3-6-14(9)11/h2-4,6,8,10H,5,7,12H2,1H3 |
Clave InChI |
TVLHQTAVMVXUMZ-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C1=NC=C2N1C=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)

![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)

![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)

![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)





